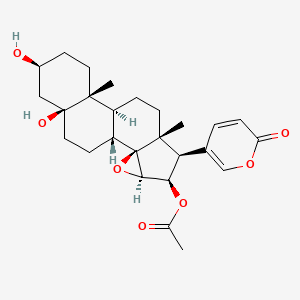

Cinobufotalin

Vue d'ensemble

Description

La Cinobufotaline est un composé chimique dérivé des sécrétions de la médecine chinoise traditionnelle des crapauds géants. Elle a été traditionnellement utilisée comme agent cardiotonique, diurétique et hémostatique. Ces dernières années, la cinobufotaline a attiré l'attention pour ses propriétés anticancéreuses potentielles, montrant des effets inhibiteurs sur diverses tumeurs, notamment les cancers du poumon, du foie, de l'ovaire, du sein et de l'estomac .

Applications De Recherche Scientifique

Cinobufotalin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying steroidal structures and reactions.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Explored for its potential as an anti-cancer agent, showing efficacy against various types of cancer cells, including colon, lung, and liver cancers

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

Target of Action

Cinobufotalin, a major anti-tumor component isolated from toad venom, has been found to interact with several key proteins. These include SRC, PIK3R1, MAPK1, PIK3CA, HSP90AA1, CTNNB1, GRB2, RHO1, PTPN11, and EGFR . These proteins are thought to occupy a key position in the target networks of this compound .

Mode of Action

This compound interacts with its targets, leading to a series of changes in cellular processes. It has been found to repress the growth and proliferation of cancer cells . Molecular docking results indicate that this compound matches in the pocket of the top candidate target proteins (SRC, PIK3R1, MAPK1, and PIK3CA), suggesting a direct interaction .

Biochemical Pathways

This compound primarily affects pathways related to extracellular signal stimulation and transduction, including the MAPK signaling pathway, PI3K-AKT signaling pathway, and JAK-STAT signaling pathway . These pathways play crucial roles in cell proliferation, survival, and apoptosis, and their dysregulation is often associated with cancer.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. After intravenous injection at a dosage of 2.5 mg/kg, this compound’s pharmacokinetics were well described by a two-compartment pharmacokinetic model . The elimination rate constant and clearance values in diethylnitrosamine (DEN)-injured rats were significantly higher than in normal rats . This indicates that the pharmacokinetic behaviors of this compound can be altered in rats with hepatocellular carcinoma .

Result of Action

This compound has been found to induce apoptosis in cancer cells through various mechanisms. For instance, it has been shown to inhibit cell proliferation, colony formation, cell cycle progression, and xenograft tumor growth . Key target molecules involved in the cell cycle pathway such as CDK1, CDK4, CCNB1, CHEK1, and CCNE1 exhibit consistent changes in expression after treatment with this compound .

Action Environment

For example, the pharmacokinetic behaviors of this compound were found to be different in normal and DEN-injured rats . This suggests that disease states and other physiological factors could influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Cinobufotalin interacts with various enzymes, proteins, and other biomolecules. It has been found to be associated with key targets highly related to cell cycle-related pathways . The core ingredients of this compound are tightly linked with these key targets, supporting its role in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to repress the growth and proliferation of colon cancer cells . It also significantly inhibits cell proliferation, colony formation, cell cycle progression, and xenograft tumor growth .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It causes DNA fragmentation, decreases mitochondrial membrane potential, increases intracellular calcium ion concentrations and reactive oxygen species production, upregulates Fas protein, and activates cytochrome C, various caspases, Bid, and Bax . It also inhibits the expression of cell cycle-related target proteins and blocks cell cycle progression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study found that this compound pharmacokinetics was well described by the two-compartment pharmacokinetic model after intravenous injection at a dosage of 2.5 mg/kg

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been reported that hydroxylation and dehydrogenation mediated by Cytochrome P450 (CYP450) enzymes, especially CYP3A4, were the major metabolic pathways of this compound in vitro and in vivo .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La cinobufotaline est généralement extraite de la peau de crapauds bufo séchés. Le processus d'extraction comprend plusieurs étapes, notamment l'extraction par solvant, la purification et la cristallisation. Les conditions de réaction spécifiques et les solvants utilisés peuvent varier, mais les solvants courants incluent l'éthanol et le méthanol .

Méthodes de production industrielle : La production industrielle de cinobufotaline implique une extraction à grande échelle du venin de crapaud, suivie de processus de purification pour isoler le composé actif. Des techniques avancées telles que la chromatographie liquide haute performance (CLHP) sont souvent utilisées pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La cinobufotaline subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés thérapeutiques ou de réduire sa toxicité .

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le chlore ou le brome.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la cinobufotaline peut conduire à la formation de divers dérivés oxydés avec des propriétés anticancéreuses améliorées .

4. Applications de la recherche scientifique

La cinobufotaline a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisée comme composé modèle pour étudier les structures et les réactions stéroïdiennes.

Biologie : Investigée pour ses effets sur les processus cellulaires, notamment l'apoptose et la régulation du cycle cellulaire.

Médecine : Explorée pour son potentiel en tant qu'agent anticancéreux, montrant une efficacité contre divers types de cellules cancéreuses, notamment les cancers du côlon, du poumon et du foie

Industrie : Utilisée dans le développement de nouveaux médicaments et agents thérapeutiques.

5. Mécanisme d'action

La cinobufotaline exerce ses effets par le biais de multiples mécanismes, notamment :

Inhibition de la Na+/K±ATPase : Cela conduit à une augmentation des niveaux de calcium intracellulaires, ce qui peut induire l'apoptose dans les cellules cancéreuses.

Activation des voies apoptotiques : La cinobufotaline active diverses protéines apoptotiques, notamment le cytochrome C, les caspases, Bid et Bax, conduisant à la mort cellulaire programmée

Inhibition des voies de signalisation : Elle inhibe les voies de signalisation clés telles que les voies MAPK, PI3K-AKT et JAK-STAT, qui sont impliquées dans la prolifération et la survie cellulaires.

Comparaison Avec Des Composés Similaires

La cinobufotaline est unique dans sa structure et son mécanisme d'action par rapport à d'autres composés similaires. Certains composés similaires comprennent :

Miconazole : Un agent antifongique avec certaines propriétés anticancéreuses.

Salbutamol : Un bronchodilatateur utilisé dans le traitement de l'asthme.

Dexibuprofène : Un anti-inflammatoire non stéroïdien (AINS) avec des propriétés analgésiques.

Ciprofloxacine : Un antibiotique avec certains effets anticancéreux.

Nialamide : Un inhibiteur de la monoamine oxydase utilisé comme antidépresseur.

La cinobufotaline se distingue par son inhibition spécifique de la Na+/K±ATPase et sa capacité à induire l'apoptose par le biais de multiples voies, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Propriétés

IUPAC Name |

[(1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3/t16-,17-,18+,20-,21+,22+,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKUJJFDSHBPPA-ZNCGZLKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C)O)C)C6=COC(=O)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@]5([C@@]3(CC[C@@H](C5)O)C)O)C)C6=COC(=O)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026581 | |

| Record name | 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108-68-5 | |

| Record name | Cinobufotalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinobufotalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001108685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinobufotalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinobufotalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINOBUFOTALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0QBZ37386 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

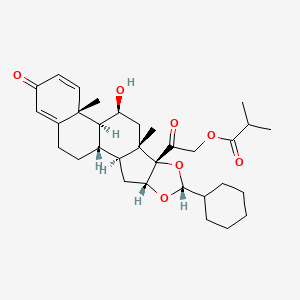

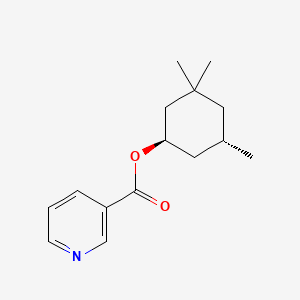

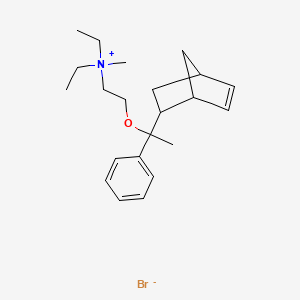

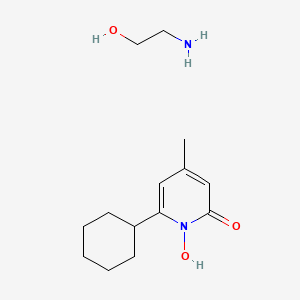

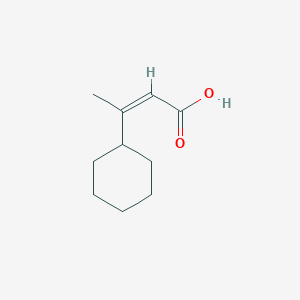

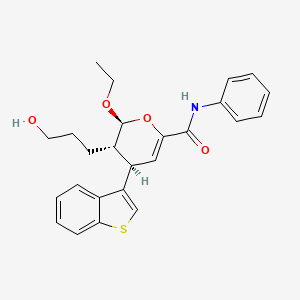

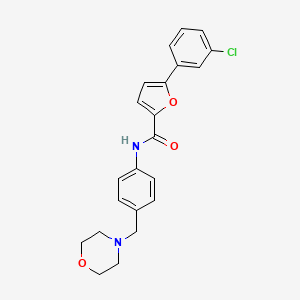

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid](/img/structure/B1668990.png)

![4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B1668992.png)

![N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-4-phenylbenzamide](/img/structure/B1668993.png)

![Benzenamine, 4-[(2-fluorophenyl)sulfonyl]-](/img/structure/B1668995.png)